molecular formula C23H25NO B287887 (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one

Cat. No. B287887
M. Wt: 331.4 g/mol
InChI Key: WWBHBXNPNSXRPI-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one, also known as DPN, is a small molecule that has been widely used in scientific research for its ability to selectively activate estrogen receptor beta (ERβ). DPN is a synthetic compound that was first synthesized in the late 1990s and has since been used in a wide range of studies related to estrogen signaling.

Mechanism of Action

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one selectively binds to and activates ERβ, which in turn regulates gene expression and other cellular processes. The exact mechanism of action of (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one is still not fully understood, but it is thought to involve the activation of various signaling pathways and transcription factors.
Biochemical and Physiological Effects:
(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one has been shown to have a wide range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular health, and neuroprotection. (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one has also been shown to have anti-inflammatory and anti-cancer effects, although the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one in lab experiments is its ability to selectively activate ERβ, which allows researchers to study the specific effects of ERβ activation without the confounding effects of activating other estrogen receptors. However, one limitation of using (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one is its relatively low potency compared to other ERβ agonists, which can make it more difficult to achieve the desired effects in some experiments.

Future Directions

There are many potential future directions for research related to (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one and ERβ activation. Some possible areas of research include the development of more potent and selective ERβ agonists, the study of the role of ERβ in various diseases and physiological processes, and the development of new therapies based on ERβ activation. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one and other ERβ agonists, as well as to explore their potential applications in various fields of medicine and science.

Synthesis Methods

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one is synthesized through a multi-step process that involves the reaction of 2-naphthol with 2,6-diisopropylaniline in the presence of various reagents and catalysts. The final product is then purified through a series of chromatography and recrystallization steps to yield pure (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one.

Scientific Research Applications

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one has been widely used in scientific research for its ability to selectively activate ERβ, which is one of two estrogen receptors found in humans. ERβ is known to play a key role in a variety of physiological processes, including bone metabolism, cardiovascular health, and neuroprotection. (1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one has been used in a wide range of studies related to these processes, as well as in studies related to cancer, inflammation, and other diseases.

properties

Product Name

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

(1Z)-1-[[2,6-di(propan-2-yl)anilino]methylidene]naphthalen-2-one

InChI

InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,24H,1-4H3/b21-14-

InChI Key

WWBHBXNPNSXRPI-STZFKDTASA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N/C=C/2\C(=O)C=CC3=CC=CC=C32

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C(=O)C=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C(=O)C=CC3=CC=CC=C32

Origin of Product

United States

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